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Compound of Interest

Compound Name: Jak1-IN-14

cat. No.: B12382307

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak1-IN-14 is a potent and selective small molecule inhibitor of Janus kinase 1 (JAK1). The
Janus kinases (JAKSs) are a family of intracellular, non-receptor tyrosine kinases comprising
four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical
for transducing signals from a wide array of cytokine and growth factor receptors, playing a
pivotal role in immunity, inflammation, and hematopoiesis.

Specifically, JAK1 is integral to signaling pathways initiated by cytokines such as interferons
(IFN), numerous interleukins (IL-2, IL-4, IL-6, IL-7, etc.), and growth factors. Dysregulation of
the JAK1/STAT pathway is implicated in various autoimmune diseases, inflammatory
conditions, and cancers, making JAK1 a compelling therapeutic target. Jak1-IN-14 offers a
valuable tool for investigating the specific roles of JAK1 in these processes.

Mechanism of Action

Jak1-IN-14 functions as an ATP-competitive inhibitor, binding to the kinase domain of JAK1
and preventing the phosphorylation and subsequent activation of downstream Signal
Transducer and Activator of Transcription (STAT) proteins. The canonical JAK/STAT signaling
pathway proceeds as follows:

o Cytokine Binding: A cytokine binds to its specific receptor on the cell surface, inducing
receptor dimerization.
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o JAK Activation: This brings the associated JAKs into close proximity, allowing them to trans-
phosphorylate and activate each other.

o STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine
residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.
Recruited STATs are subsequently phosphorylated by the JAKs.

o STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the
receptor, form homo- or heterodimers, and translocate into the nucleus.

e Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate
the transcription of target genes involved in inflammation, cell proliferation, and immune
responses.

Jak1-IN-14 specifically interrupts this cascade at the JAK1 activation and phosphorylation step,
thereby blocking all subsequent downstream events mediated by JAKL1.
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Figure 1: JAK1/STAT Signaling Pathway and Inhibition by Jak1-IN-14.
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Physicochemical and Handling Information

Proper handling and storage of Jak1-IN-14 are crucial for maintaining its activity and ensuring
reproducible experimental results.

Property Value
Molecular Formula C19H15FN4O
Molecular Weight 334.35 g/mol
Appearance Solid
- Soluble in DMSO (e.g., 10.5 mg/mL or ~31.4
Solubility
mM)[1]
Storage (Solid) Store at -20°C, protect from light.

Prepare aliquots in DMSO. Store at -20°C for up
Storage (Stock Solution) to 1 month or -80°C for up to 6 months. Avoid

repeated freeze-thaw cycles.[1]

Stock Solution Preparation (10 mM Example):
» Weigh out 1 mg of Jak1-IN-14.
e Add 299.1 uL of high-quality, anhydrous DMSO.

o Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication
can aid solubility.[1]

o Centrifuge briefly to collect the solution at the bottom of the tube.

 Aliquot into smaller volumes for single-use to prevent degradation from multiple freeze-thaw
cycles.

Note on Stability in Media: The stability of small molecule inhibitors in aqueous cell culture
media can be limited.[2] It is recommended to dilute the DMSO stock solution into culture
medium immediately before adding to cells. The final DMSO concentration in the culture should
be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
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Quantitative Data and Selectivity

Jak1-IN-14 is characterized as a potent and selective JAK1 inhibitor. While specific ICso values
from comprehensive kinase panel screening are not widely published, available data indicates
its preferential activity against JAK1.

Kinase Target Activity | Selectivity

JAK1 Potent Inhibitor

JAK2 ~8-fold less sensitive than JAK1][3]
JAK3 ~8-fold less sensitive than JAK1[3]
TYK2 Data not widely available

ICso0 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in
inhibiting a specific biological or biochemical function.

Experimental Protocols
Protocol 1: Inhibition of Cytokine-Induced STAT
Phosphorylation via Western Blot

This protocol details how to assess the efficacy of Jak1-IN-14 in blocking the phosphorylation
of a downstream STAT protein (e.g., STAT3) following stimulation with a relevant cytokine (e.g.,
Interleukin-6, IL-6).

Materials:

Cell line known to respond to the chosen cytokine via JAK1 (e.g., HeLa, A549, or relevant
immune cell lines).

Complete cell culture medium.

Serum-free medium.

Jak1-IN-14 (10 mM stock in DMSO).
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Recombinant human cytokine (e.qg., IL-6).

Phosphate-Buffered Saline (PBS).

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels, running buffer, and transfer buffer.

PVDF or nitrocellulose membrane.

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-3-actin (or other
loading control).

HRP-conjugated secondary antibody.

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on
the day of the experiment. Allow cells to adhere and grow overnight.

Serum Starvation: The next day, wash the cells once with PBS and replace the complete
medium with serum-free medium. Incubate for 4-6 hours to reduce basal signaling activity.

Inhibitor Pre-treatment: Prepare serial dilutions of Jak1-IN-14 in serum-free medium (e.g., O,
10 nM, 100 nM, 1 pM, 10 uM). The final DMSO concentration should be constant across all
wells, including the vehicle control (O pM inhibitor). Replace the medium in the wells with the
inhibitor-containing medium and incubate for 1-2 hours at 37°C.

Cytokine Stimulation: Add the recombinant cytokine (e.g., IL-6 at 20-50 ng/mL) directly to the
medium in each well (except for the unstimulated control well). Incubate for 15-30 minutes at
37°C.
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Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 pL
of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge
tube, and incubate on ice for 30 minutes.

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the
supernatant to a new tube.

Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

Western Blotting:

o Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding
Laemmli sample buffer and boiling.

o Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
o Transfer the proteins to a PVYDF membrane.
o Block the membrane for 1 hour at room temperature in blocking buffer.

o Incubate the membrane with the primary antibody against phospho-STAT3 overnight at
4°C.

o Wash the membrane with TBST and incubate with the HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Wash again and apply ECL substrate.
o Visualize the bands using a chemiluminescence imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped
and re-probed for total STAT3 and a loading control like B-actin.
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Figure 2: Experimental workflow for p-STAT Western Blot analysis.
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Protocol 2: Cell Viability / Proliferation (MTT) Assay

This protocol measures the effect of Jak1-IN-14 on cell viability and proliferation. The MTT

assay is a colorimetric assay that measures cellular metabolic activity, which generally

correlates with the number of viable cells.

Materials:

Cell line of interest.

Complete cell culture medium.

Jak1-IN-14 (10 mM stock in DMSO).

96-well flat-bottom cell culture plates.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS,
sterile filtered).

MTT Solubilization Solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic
acid).

Multi-well spectrophotometer (plate reader).

Procedure:

Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and dilute
to the desired seeding density (e.g., 2,000 - 10,000 cells per well, depending on the cell
line's growth rate). Seed 100 pL of the cell suspension into each well of a 96-well plate.
Include wells with medium only for background control.

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO: incubator to allow cells to
attach.

Compound Treatment: Prepare a series of dilutions of Jak1-IN-14 in complete culture
medium. A common approach is a 2- or 3-fold serial dilution starting from a high
concentration (e.g., 20 uM).
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Remove the medium from the wells and add 100 pL of the medium containing the different
concentrations of Jak1-IN-14. Also include a vehicle control (medium with the same final
concentration of DMSO as the treated wells).

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, add 10 pL of the 5 mg/mL MTT reagent to each
well (final concentration 0.5 mg/mL).

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this
time, viable cells will convert the yellow MTT into purple formazan crystals.

Solubilization:

o If using adherent cells, carefully aspirate the medium without disturbing the formazan
crystals.

o Add 100 pL of MTT Solubilization Solution (e.g., DMSO) to each well.[4]

o Place the plate on an orbital shaker for 10-15 minutes to ensure all crystals are fully
dissolved.[4]

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well
plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis: Subtract the average absorbance of the medium-only blank from all other
readings. Plot the percentage of cell viability (relative to the vehicle control) against the log of
the inhibitor concentration. Use non-linear regression to calculate the 1Cso value.
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Figure 3: Workflow for determining cell viability using the MTT assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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